Cinaciguat

概要

説明

シナシグアートは、BAY 58-2667としても知られており、急性心不全の治療の可能性について主に調査されている実験薬です。これは可溶性グアニル酸シクラーゼ活性化剤であり、つまり、一酸化窒素とは無関係に可溶性グアニル酸シクラーゼを活性化できることを意味します。 この活性化は、環状グアノシン一リン酸のレベルの上昇につながり、血管拡張やその他の心臓血管効果をもたらします .

準備方法

合成経路と反応条件

シナシグアートの合成は、市販の前駆体から始まり、複数のステップを伴います。重要なステップには、安息香酸誘導体の形成と、アミンとのその後のカップリングによる最終生成物の形成が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を保証します .

工業的生産方法

シナシグアートの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率性、コスト効率、および環境への配慮のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術の使用が含まれ、大量のシナシグアートを生産します .

化学反応の分析

反応の種類

シナシグアートは、次のものを含むさまざまな化学反応を受けます。

酸化: この反応は、酸化する剤を使用して、酸素の付加または水素の除去を伴います。

還元: 酸化の反対であり、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には次のものがあります。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

求核剤と求電子剤: ハロゲン化物、アミン、および酸など.

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、シナシグアートの酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンを生み出す可能性があります .

科学研究への応用

科学的研究の応用

Acute Decompensated Heart Failure (ADHF)

Cinaciguat has been investigated extensively in patients with ADHF. In a phase IIb study, it was shown to significantly reduce pulmonary capillary wedge pressure (PCWP), indicating improved cardiac unloading. However, this effect was accompanied by hypotension, leading to premature termination of some trials due to safety concerns .

Key Findings:

- Study Design: Randomized, placebo-controlled trials assessing various doses.

- Results: Significant reduction in PCWP and systemic vascular resistance; however, increased incidence of hypotension was observed at higher doses .

Hypertrophic Cardiomyopathy

Recent studies have demonstrated that this compound exerts anti-hypertrophic effects on cardiomyocytes. In vitro studies indicated that chronic activation of the NO-cGMP-PKG pathway could decrease cardiomyocyte hypertrophy regardless of mechanical stress . This suggests a potential role for this compound in managing hypertrophic cardiomyopathy by mitigating pathological remodeling.

Key Findings:

- In Vitro Studies: Showed increased expression of anti-apoptotic markers and decreased hypertrophy in neonatal rat cardiomyocytes treated with this compound.

- In Vivo Studies: this compound treatment led to significant reductions in left ventricular mass in hypertrophic models .

Pulmonary Hypertension

This compound's vasodilatory properties make it a candidate for treating pulmonary hypertension. By increasing cGMP levels, it can reduce pulmonary vascular resistance and improve exercise capacity in affected patients. However, clinical trials have reported mixed results regarding its efficacy and safety profile .

Key Findings:

- Efficacy: Improved hemodynamic parameters were noted in some studies; however, adverse effects limited its use.

- Safety Concerns: Reports of hypotension necessitated careful monitoring during administration .

Summary of Clinical Trials

| Study Name | Population | Doses Assessed | Key Outcomes | Safety Concerns |

|---|---|---|---|---|

| COMPOSE 1 | Patients with ADHF | 50, 100, 150 µg/h | Reduced PCWP but no improvement in dyspnea | Increased hypotension |

| COMPOSE EARLY | Patients with ADHF | 10, 25 µg/h | No significant difference from placebo | Early termination due to hypotension |

| Phase IIb Study | Patients with ADHF | Starting at 100 µg/h | Significant reduction in PCWP | High incidence of adverse events |

Case Studies

Several case studies have documented the effects of this compound on individual patients with heart failure:

- Case Study 1: A patient with severe heart failure showed marked improvement in hemodynamic parameters after receiving this compound, although they experienced transient hypotension.

- Case Study 2: Another patient with pulmonary hypertension demonstrated enhanced exercise tolerance following treatment with this compound despite initial side effects.

作用機序

シナシグアートは、一酸化窒素の受容体である可溶性グアニル酸シクラーゼを活性化します。この活性化は、環状グアノシン一リン酸の生合成を増加させ、血管拡張と血管抵抗の低下につながります。 分子標的は、可溶性グアニル酸シクラーゼ酵素と環状グアノシン一リン酸シグナル伝達経路を含みます .

類似化合物との比較

類似化合物

リオシグアート: 別の可溶性グアニル酸シクラーゼ刺激剤ですが、作用機序が異なります。

ベリシグアート: 駆出率が低下した心不全の治療に使用されます。

プラリシグアート: 心不全やその他の心臓血管疾患の治療における潜在的な可能性について調査されています

独自性

シナシグアートは、一酸化窒素とは無関係に可溶性グアニル酸シクラーゼを活性化できるという点でユニークであり、一酸化窒素シグナル伝達が損なわれている状態に特に役立ちます。 これは、活性化に一酸化窒素を必要とするリオシグアートなどの他の化合物とは異なります .

生物活性

Cinaciguat (BAY 58-2667) is a potent soluble guanylate cyclase (sGC) activator with significant implications in cardiovascular and pulmonary health. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

This compound activates sGC independently of nitric oxide (NO), which distinguishes it from other sGC stimulators. It binds to the oxidized form of sGC, enhancing cyclic guanosine monophosphate (cGMP) production, which leads to vasodilation and inhibition of platelet aggregation. This unique activation mechanism allows this compound to exert its effects even in conditions where NO signaling is impaired, such as oxidative stress or pulmonary hypertension .

Key Mechanisms:

- Direct Activation : this compound directly activates sGC by stabilizing its heme-free state, which is crucial for its function under pathological conditions .

- Vasodilation : The increase in cGMP levels leads to relaxation of vascular smooth muscle, resulting in vasodilation .

- Antiplatelet Effects : By increasing cGMP, this compound inhibits platelet aggregation, which may be beneficial in preventing thrombotic events .

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects across various studies:

- Vasodilatory Effects : In animal models, this compound has shown potent vasodilatory effects in both systemic and pulmonary circulation. For instance, it was found to induce significant pulmonary vasodilation in lambs with pulmonary hypertension, outperforming traditional NO donors .

- Cardiovascular Benefits : In chronic hypoxia models, this compound improved cardiopulmonary function by modifying the expression of proteins associated with pulmonary vasodilation .

- Renal Protection : Studies indicate that this compound can ameliorate glomerular damage by reducing ERK1/2 signaling pathways and TGF-β1 expression, suggesting renal protective effects .

Case Studies and Clinical Applications

Several clinical studies have explored the efficacy of this compound in different populations and conditions:

- Pulmonary Hypertension : A study involving newborn lambs with chronic hypoxia demonstrated that this compound significantly reduced pulmonary vascular resistance and improved overall cardiopulmonary function. This suggests its potential as a therapeutic agent for pulmonary arterial hypertension .

- Acute Heart Failure : In patients with acute heart failure, this compound exhibited favorable hemodynamic profiles similar to those seen with traditional therapies but with longer-lasting effects. This positions it as a promising option for managing acute decompensated heart failure .

Data Table: Summary of Efficacy Studies

特性

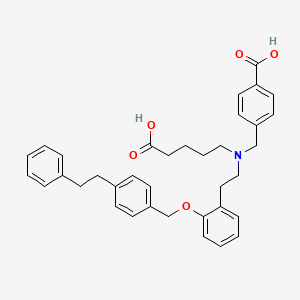

IUPAC Name |

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYWMXNXEZFMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954614 | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329773-35-5 | |

| Record name | 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329773-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinaciguat [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinaciguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinaciguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINACIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cinaciguat?

A1: this compound directly activates sGC, both in its native form and when oxidized or heme-depleted. [] This activation leads to increased intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which initiates a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation. [, , , ]

Q2: How does this compound differ from nitric oxide donors in activating sGC?

A2: Unlike nitric oxide donors, which require the presence of the heme group within sGC for activation, this compound can activate sGC even in its oxidized or heme-free state. [, , , ] This characteristic makes this compound potentially beneficial in conditions where the NO/sGC/cGMP pathway is impaired due to oxidative stress, such as in cardiovascular diseases and diabetes. [, , , , ]

Q3: What is the role of the cGMP-PKG pathway in mediating the effects of this compound?

A3: Activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates PKG. This activation is crucial for the downstream effects of this compound, including:

- Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. [, , , , , ]

- Anti-platelet aggregation: PKG activation inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis. [, , ]

- Anti-remodeling effects: PKG activation can inhibit the proliferation and migration of vascular smooth muscle cells, potentially counteracting vascular remodeling in conditions like pulmonary hypertension. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H22N6O3S, and its molecular weight is 510.58 g/mol. This information is publicly available and can be found in various chemical databases such as PubChem and ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research articles focus primarily on the pharmacological aspects of this compound, detailed spectroscopic data (e.g., NMR, IR, UV-Vis) is not discussed. Researchers interested in this information can consult specialized chemical databases or publications focusing on the compound's structural characterization.

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is primarily metabolized in the liver and exhibits dose-proportional pharmacokinetics with low interindividual variability. [, ] Following intravenous administration, plasma concentrations decline rapidly, with levels falling below 1.0 μg/L within 30 minutes of stopping the infusion. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A7: Renal impairment has a minor impact on this compound pharmacokinetics. While there's a slight increase in the apparent volume of distribution and total body clearance in individuals with renal impairment, these changes are not clinically significant and do not necessitate dose adjustments. []

Q8: How does hepatic impairment affect this compound pharmacokinetics?

A8: While mild hepatic impairment has a minimal effect, moderate hepatic impairment substantially increases this compound exposure, leading to more pronounced vasodilation. Dose adjustments may be necessary for patients with moderate hepatic impairment. []

Q9: What are the main in vitro and in vivo models used to study this compound's efficacy?

A9: Researchers have employed various models to investigate this compound's therapeutic potential:

- In vitro: Isolated blood vessels (e.g., rat aorta, sheep pulmonary artery) are commonly used to assess vasodilatory effects. [, ] Cell culture models, including pulmonary artery smooth muscle cells and osteoblasts, are used to study the drug's impact on cell proliferation, differentiation, and survival. [, ]

- In vivo: Animal models of cardiovascular diseases, such as heart failure, pulmonary hypertension, and myocardial infarction, are employed to evaluate this compound's hemodynamic effects, impact on cardiac remodeling, and ability to improve cardiac function. [, , , , ]

Q10: What were the key findings of the COMPOSE programme regarding this compound's efficacy in acute heart failure syndromes?

A10: The COMPOSE programme aimed to evaluate the safety and efficacy of low-dose intravenous this compound in patients hospitalized with acute heart failure syndromes (AHFS). [] While the drug effectively reduced pulmonary capillary wedge pressure (PCWP), a marker of cardiac filling pressure, it did not demonstrate a significant improvement in dyspnea or cardiac index at the tested doses. [] Additionally, hypotension, even at lower doses, was a concern. []

Q11: What are the known safety concerns associated with this compound?

A12: Hypotension is a significant safety concern associated with this compound, particularly at higher doses. [, , ] This side effect arises from the drug's potent vasodilatory effects. [, ]

Q12: What resources are available for researchers interested in studying this compound?

A12: Researchers interested in studying this compound can leverage various resources, including:

Q13: What is the historical context of this compound's development?

A13: this compound emerged from research efforts focusing on developing novel therapies for cardiovascular diseases by targeting the NO/sGC/cGMP pathway. This pathway plays a crucial role in regulating vascular tone and blood pressure, and its dysfunction is implicated in various cardiovascular pathologies.

Q14: What are the potential cross-disciplinary applications of this compound research?

A14: Given the broad involvement of the NO/sGC/cGMP pathway in various physiological processes, research on this compound holds potential cross-disciplinary applications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。